molecular formula C20H24BrN5O2S B283304 N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

Numéro de catalogue B283304
Poids moléculaire: 478.4 g/mol
Clé InChI: BYVGHTJAPCUMAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine, also known as BMS-986205, is a novel small-molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines and growth factors. BMS-986205 has shown promising results in preclinical studies as a potential treatment for various autoimmune and inflammatory diseases.

Mécanisme D'action

N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine selectively inhibits the TYK2 enzyme, which plays a critical role in the signaling pathways of several cytokines and growth factors involved in the pathogenesis of autoimmune and inflammatory diseases. By inhibiting TYK2, N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine blocks the downstream signaling of these cytokines and growth factors, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has been shown to effectively inhibit TYK2-mediated signaling in vitro and in vivo. In preclinical models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease, N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has been shown to reduce disease severity and improve clinical outcomes. N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has also been shown to have a favorable safety and tolerability profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has several advantages as a potential therapeutic agent for autoimmune and inflammatory diseases. It selectively targets the TYK2 enzyme, which plays a critical role in the signaling pathways of several cytokines and growth factors involved in the pathogenesis of these diseases. N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has also been shown to have a favorable safety and tolerability profile in preclinical studies.
One limitation of N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known. Additionally, as with any small-molecule inhibitor, there is a risk of off-target effects and potential toxicity.

Orientations Futures

There are several potential future directions for research on N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine. One area of interest is the potential use of N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine as a treatment for other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of interest is the development of combination therapies that target multiple JAK family members, including TYK2, to achieve greater efficacy and reduce the risk of off-target effects.
Conclusion:
N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine is a novel small-molecule inhibitor of the TYK2 enzyme that has shown promising results in preclinical studies as a potential treatment for various autoimmune and inflammatory diseases. While further research is needed to fully understand its efficacy and safety in humans, N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine represents a promising new approach to the treatment of these diseases.

Méthodes De Synthèse

The synthesis of N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine involves several steps. The first step is the reaction of 3-bromo-5-ethoxy-4-phenylmethoxyphenylboronic acid with (1-methyltetrazol-5-yl)thiol in the presence of a palladium catalyst to form the corresponding aryl thiol. This is followed by the reaction of the aryl thiol with N-(2-chloroethyl)-N-methylamine to form the desired product.

Applications De Recherche Scientifique

N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has been extensively studied in preclinical models of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these models, N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has been shown to effectively inhibit TYK2-mediated signaling and reduce disease severity.

Propriétés

Formule moléculaire

C20H24BrN5O2S

Poids moléculaire

478.4 g/mol

Nom IUPAC

N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C20H24BrN5O2S/c1-3-27-18-12-16(13-22-9-10-29-20-23-24-25-26(20)2)11-17(21)19(18)28-14-15-7-5-4-6-8-15/h4-8,11-12,22H,3,9-10,13-14H2,1-2H3

Clé InChI

BYVGHTJAPCUMAU-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=CC=C3

SMILES canonique

CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.